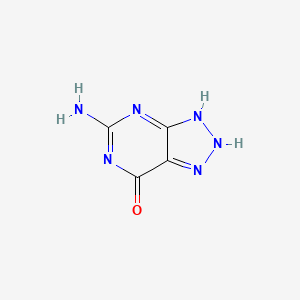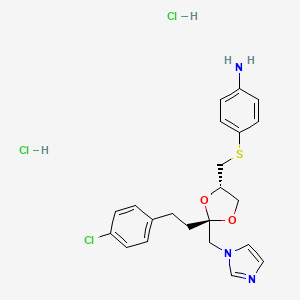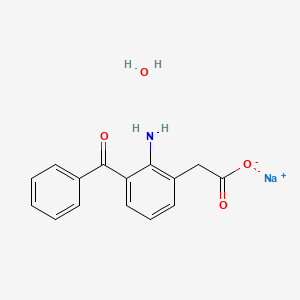
Amfenac
概要
説明
Amfenac, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety .
Synthesis Analysis
A practical route for the synthesis of valuable 3-aryl anthranils, such as Amfenac, has been developed from readily available anthranils and simple arenes using the classical electrophilic aromatic substitution (EAS) strategy . This transformation goes through an electrophilic substitution and rearomatisation sequence by employing Tf2O as an effective activator .
Molecular Structure Analysis
Amfenac has a molecular formula of C15H13NO3 and a molar mass of 255.273 g/mol . The ChemSpider ID for Amfenac is 2051 .
科学的研究の応用
Cataract Surgery
- Scientific Field : Ophthalmology .
- Application Summary : Amfenac, in the form of its prodrug Nepafenac, is used in the prevention and treatment of pain and inflammation associated with cataract surgery . Cataract is an opacity of the lens of the eye that causes partial or total blindness, and the only treatment is to surgically remove the opacified lens .
- Methods of Application : Nepafenac is applied topically to the eye. It is converted to Amfenac by intraocular hydrolases . Amfenac inhibits both cyclooxygenase COX-1 and COX-2 activity .
- Results/Outcomes : The use of Nepafenac helps reduce postoperative inflammation, including corneal edema and iritis, and helps prevent the posterior segment complication of cystoid macular edema .
Corneal Analgesic
- Scientific Field : Ophthalmology .
- Application Summary : Amfenac, again in the form of Nepafenac, has been studied for its analgesic effects on the cornea .
- Methods of Application : Nepafenac is applied topically to the eye. The study compared the effects of Nepafenac, Diclofenac, and Ketorolac on corneal sensory nerve fibers responding to chemical irritation .
- Results/Outcomes : Nepafenac was found to reduce the impulse response evoked by repeated CO2 stimuli in polymodal nociceptor fibers. It exhibited a more rapid and slightly more pronounced effect on spontaneous and CO2-evoked activity than Diclofenac and Ketorolac .
Retinal Detachment
- Scientific Field : Ophthalmology .
- Application Summary : A study suggested that early application of Simvastatin together with Amfenac has potential to alleviate the induction of inflammation in Retinal Pigment Epithelium (RPE) cells .
- Methods of Application : The study involved the application of Simvastatin and Amfenac to RPE cells .
- Results/Outcomes : The results indicated potential to modulate local conditions to prevent the development of Proliferative Vitreoretinopathy (PVR) formation and re-detachment of the retina .
Inflammatory Conditions in Retinal Pigment Epithelial (RPE) Cells
- Scientific Field : Ophthalmology .
- Application Summary : A study suggested that early application of Simvastatin together with Amfenac has potential to alleviate the induction of inflammation in Retinal Pigment Epithelium (RPE) cells .
- Methods of Application : The study involved the application of Simvastatin and Amfenac to RPE cells .
- Results/Outcomes : The results indicated potential to modulate local conditions to prevent the development of Proliferative Vitreoretinopathy (PVR) formation and re-detachment of the retina .
Corneal Nociceptor Activity
- Scientific Field : Ophthalmology .
- Application Summary : A study compared the corneal analgesic efficacy of the nonsteroidal anti-inflammatory drugs (NSAIDs) Nepafenac, Diclofenac, and Ketorolac, and evaluated the possibility that their inhibitory effects on corneal polymodal nociceptor fiber activity are partly mediated by a decrease in sodium currents .
- Methods of Application : The study involved the topical application of Nepafenac, Diclofenac, and Ketorolac to the eyes of anesthetized cats .
- Results/Outcomes : Nepafenac exhibited a more rapid and a slightly more pronounced effect on spontaneous and CO2-evoked activity than did Diclofenac and Ketorolac and did not affect the responsiveness of corneal mechanonociceptor or cold receptor fibers .
Safety And Hazards
将来の方向性
The future directions of Amfenac research could involve its use in the treatment of various conditions. For example, Amfenac is being studied for its potential use in the treatment of retinal angiogenesis . Furthermore, the epidermal growth factor receptor (EGFR), which is a robust regulator of pathways involved in cancer pathogenesis and progression, is considered an attractive target for specific anticancer therapies, including Amfenac .
特性
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNJPJDUBTYMRS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14NNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51579-82-9 (Parent) | |
| Record name | Amfenac sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061618277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30977216 | |
| Record name | Sodium (2-amino-3-benzoylphenyl)acetate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amfenac sodium hydrate | |
CAS RN |
61618-27-7 | |
| Record name | Amfenac sodium [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061618277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (2-amino-3-benzoylphenyl)acetate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMFENAC SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPF9V8J28Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

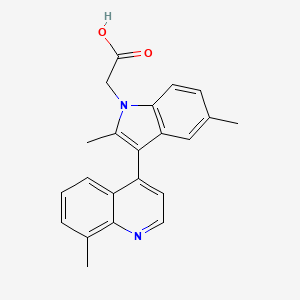
![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)
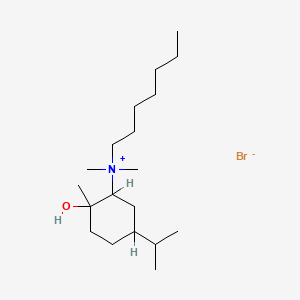
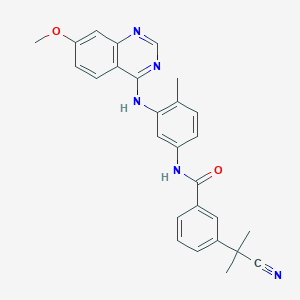
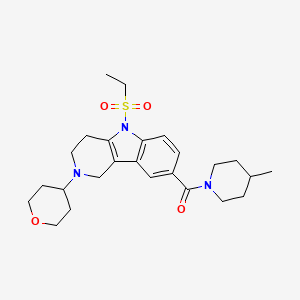
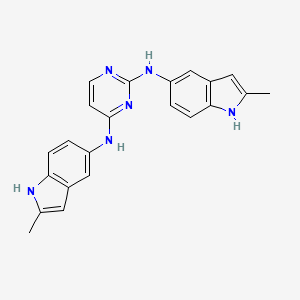

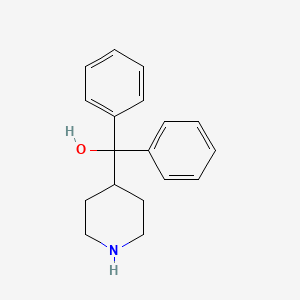
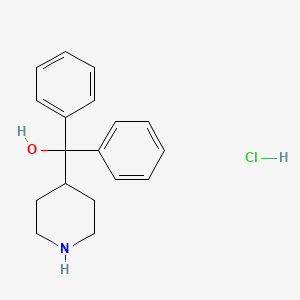
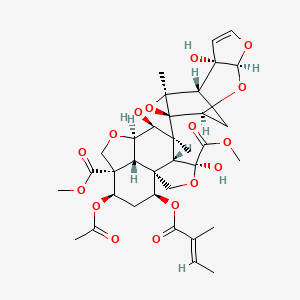
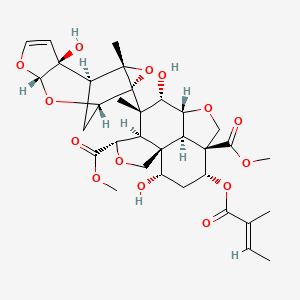
![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)
